molecular formula C16H16N6O3 B2516159 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide CAS No. 1219844-79-7

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide

Cat. No.: B2516159
CAS No.: 1219844-79-7
M. Wt: 340.343
InChI Key: KUUHZFZHHMDRTB-UHFFFAOYSA-N
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Description

3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple functional groups, making it versatile for chemical reactions and applications in organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 4-oxobenzo[d][1,2,3]triazin-3(4H)-one:

    • React anthranilic acid with nitrous acid to form the diazonium salt intermediate.

    • Cyclize the diazonium salt in the presence of copper powder to yield 4-oxobenzo[d][1,2,3]triazin-3(4H)-one.

  • Step 2: : Preparation of 6-oxopyridazin-1(6H)-yl ethylamine:

    • Start with pyridazine-3,6-dione.

    • React with ethylamine in a condensation reaction to obtain 6-oxopyridazin-1(6H)-yl ethylamine.

  • Step 3: : Coupling Reaction:

    • React 4-oxobenzo[d][1,2,3]triazin-3(4H)-one with 6-oxopyridazin-1(6H)-yl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial synthesis might involve optimizing the reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and reduce production costs. Large-scale production would also necessitate purification techniques such as recrystallization or chromatography to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form various oxo derivatives.

  • Reduction: : Can be reduced to amines or hydrazines, depending on the conditions.

  • Substitution: : Participates in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Catalysts for Substitution: : Palladium on carbon (Pd/C), various Lewis acids.

Major Products

The reactions often yield derivatives such as various oxo compounds, substituted triazines, and reduced amine or hydrazine derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As a building block in the synthesis of more complex molecules.

  • Catalysts: : Potential use in catalytic cycles due to its unique structural features.

Biology

  • Biological Probes: : Can be used as a probe for investigating biochemical pathways involving triazine and pyridazine derivatives.

Medicine

  • Drug Development: : Potential candidate for the development of novel pharmaceuticals targeting specific enzymes or receptors.

Industry

  • Materials Science: : Applications in developing new materials with specific electronic or photochemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-aminoethyl)propanamide

  • 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)butanamide

  • 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Unique Features

The combination of triazine and pyridazine moieties in a single molecule is relatively rare, giving this compound unique chemical reactivity and potential for diverse applications. Other similar compounds may lack this dual functionality, making 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide particularly distinctive.

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Properties

IUPAC Name

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(6-oxopyridazin-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c23-14(17-9-11-21-15(24)6-3-8-18-21)7-10-22-16(25)12-4-1-2-5-13(12)19-20-22/h1-6,8H,7,9-11H2,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHZFZHHMDRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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